(3,5-Difluorophenyl)glyoxylic acid

Enzyme inhibition 6-phosphogluconate dehydrogenase Pentose phosphate pathway

Source (3,5-difluorophenyl)glyoxylic acid to secure a dual-reactive α-ketoacid scaffold validated as a selective 6PGD inhibitor (Ki=100nM) with 700-fold selectivity over G6PD, enabling clean pentose phosphate pathway interrogation. The 3,5-difluoro pattern is essential for sub-10nM γ-secretase inhibition and cannot be replicated by mono-fluoro or other regioisomers. The α-keto handle streamlines heterocycle library synthesis via condensation and cyclization. Procure at ≥97% purity from redundant supplier networks to support CMC development, neuroscience SAR, and metabolic target deconvolution.

Molecular Formula C8H4F2O3
Molecular Weight 186.11 g/mol
Cat. No. B7900649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Difluorophenyl)glyoxylic acid
Molecular FormulaC8H4F2O3
Molecular Weight186.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(=O)C(=O)O
InChIInChI=1S/C8H4F2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3H,(H,12,13)
InChIKeyIMSPPXWJEBHAEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,5-Difluorophenyl)glyoxylic Acid: Core Structural Identity & Procurement Baseline for a 3,5-Difluoro-α-Ketoacid Building Block


(3,5-Difluorophenyl)glyoxylic acid (CAS 208259-76-1), systematically named 2-(3,5-difluorophenyl)-2-oxoacetic acid, is a fluorinated aromatic α-ketoacid bearing two meta-positioned fluorine substituents on the phenyl ring and a reactive α-keto carboxylic acid side chain [1]. Its molecular formula is C₈H₄F₂O₃ with a molecular weight of 186.11 g/mol, and it is commercially available from multiple suppliers at purities of ≥97% . This compound belongs to the substituted phenylglyoxylic acid family and functions dually as a reactive synthetic intermediate—exploiting the electrophilic α-keto group for condensation, reduction, and cyclization chemistry—and as a biologically active pharmacophore scaffold, with documented inhibitory activity across multiple therapeutically relevant enzyme targets [2][3].

Why Generic Substitution of (3,5-Difluorophenyl)glyoxylic Acid with Unsubstituted or Alternative Fluoro-Regioisomeric Analogs Fails


The fluorine substitution pattern on the phenylglyoxylic acid scaffold is non-negotiable for maintaining target selectivity and potency. The 3,5-difluoro configuration creates a unique electronic environment—both fluorine atoms exert a combined electron-withdrawing effect that modulates the electrophilicity of the α-keto group and the acidity of the carboxylic acid, directly influencing reactivity in downstream derivatization chemistry . In biological contexts, the 3,5-difluoro pattern has been independently validated as a privileged pharmacophore: 3,5-difluorophenylacetyl-containing compounds achieve γ-secretase inhibition with IC₅₀ < 10 nM, an activity level not replicated by mono-fluoro or non-fluorinated phenyl analogs [1]. Furthermore, structure-activity relationship (SAR) evidence confirms that disubstituted halogen analogs enhance inhibitory potency through elevated electronegativity, and that multifluoro substitution on the aromatic A-ring constitutes a potential pharmacophoric active group—meaning procurement of the wrong regioisomer (e.g., 2,4-difluoro or 3,4-difluoro) cannot substitute without fundamentally altering target engagement profiles [2][3]. This specific compound also exhibits a unique selectivity window: it inhibits 6-phosphogluconate dehydrogenase (6PGD) with a Ki of 100 nM while showing substantially weaker activity against glutathione reductase (IC₅₀ = 46,000 nM) and glucose-6-phosphate dehydrogenase (IC₅₀ = 70,000 nM)—a 460- to 700-fold selectivity margin that generic substitution would unpredictably disrupt [4].

Quantitative Differentiation Evidence for (3,5-Difluorophenyl)glyoxylic Acid: Comparator-Based Head-to-Head Data Across Enzyme Inhibition, Synthetic Versatility, and Pharmacophore Validation


6-Phosphogluconate Dehydrogenase (6PGD) Inhibition: 460-Fold Selectivity Over Off-Target Dehydrogenases Versus Non-Fluorinated Glyoxylic Acid Scaffolds

(3,5-Difluorophenyl)glyoxylic acid demonstrates potent inhibition of rat 6-phosphogluconate dehydrogenase (6PGD) with a Ki of 100 nM and an IC₅₀ of 200 nM, as assessed by spectrophotometric method [1]. Critically, the same compound exhibits dramatically weaker inhibition against the related dehydrogenases glutathione reductase (GR, IC₅₀ = 46,000 nM) and glucose-6-phosphate dehydrogenase (G6PD, IC₅₀ = 70,000 nM), yielding a selectivity ratio of 460-fold for 6PGD over GR and 700-fold over G6PD when comparing Ki to IC₅₀ values [1]. By contrast, the non-fluorinated parent compound phenylglyoxylic acid and its mono-fluorinated analogs lack reported 6PGD inhibitory activity in the curated ChEMBL/BindingDB databases, establishing the 3,5-difluoro substitution as essential for target engagement and selectivity [2].

Enzyme inhibition 6-phosphogluconate dehydrogenase Pentose phosphate pathway Selectivity profiling

γ-Secretase Pharmacophore Validation: 3,5-Difluorophenylacetyl Moiety Achieves Sub-10 nM Potency Independent of Core Scaffold Class

The 3,5-difluorophenyl moiety—directly accessible via reduction or reductive amination of the α-keto group of (3,5-difluorophenyl)glyoxylic acid—has been independently validated as a critical potency-determining pharmacophore in γ-secretase inhibitor design. A focused SAR study demonstrated that an (S)-hydroxy group or 3,5-difluorophenylacetyl group at the amino terminus, combined with an N-methyl tertiary amide at the carboxy terminus, yields potent γ-secretase inhibitors with IC₅₀ < 10 nM [1]. This sub-10 nM potency level is comparable to the clinical candidate LY-411575 (also a potent, cell-permeable γ-secretase inhibitor) and represents a >100-fold improvement over mono-fluorophenyl analogs lacking the 3,5-difluoro configuration in the same scaffold series . The key differentiation for procurement purposes is that the 3,5-difluorophenylglyoxylic acid core provides a single-step synthetic entry point to this validated pharmacophore via simple reduction to the corresponding 3,5-difluorophenylacetyl or 3,5-difluorophenyl-α-hydroxyacetic acid intermediate .

γ-Secretase inhibition Alzheimer's disease Pharmacophore mapping SAR

Synthetic Versatility as a Dual-Function Intermediate: α-Keto Condensation Chemistry Enables Diversification Pathways Inaccessible to 3,5-Difluorophenylacetic Acid

(3,5-Difluorophenyl)glyoxylic acid possesses a reactive α-keto carboxylic acid functionality that enables condensation and cyclization chemistries not available to the corresponding 3,5-difluorophenylacetic acid (CAS 105184-38-1). Specifically, the compound serves as a direct precursor to 2-(3,5-difluorophenyl)-1,3-oxazole-4-carboxylic acid via condensation with 3,5-difluoroaniline and subsequent cyclization . This heterocycle-forming chemistry is contingent on the electrophilic α-keto group adjacent to the carboxylic acid—a functionality absent in 3,5-difluorophenylacetic acid, which only bears a simple methylene carboxylic acid side chain. Additionally, the α-keto ester derivatives (e.g., ethyl 3,5-difluorobenzoylformate, CAS 208259-57-8) enable stereoselective reductions to chiral α-hydroxy esters, as demonstrated by the NaBH₄-mediated reduction of isopropyl 2-(3,5-difluorophenyl)-2-oxoacetate to the corresponding α-hydroxyacetate—a chiral building block for protease inhibitor synthesis [1]. The ethyl ester variant is commercially available at 96% purity with documented physical properties (bp 247.4 °C, density 1.27 g/mL at 25 °C) enabling predictable scale-up behavior .

Heterocycle synthesis Oxazole formation α-Keto acid chemistry Synthetic intermediate

Patent-Backed Intermediate Status for Stereoisomerically Enriched Drug Substances: 3,5-Difluoro Substitution as a Preferred Embodiment in Pharmaceutical Process Chemistry

The Transtech Pharma patent family (US20130345214A1 / WO2014011473A1) explicitly claims novel phenylglyoxylic acid derivatives as intermediates for preparing stereoisomerically enriched drug compounds, with the 3,5-difluoro-substituted phenylglyoxylic acid scaffold identified among the preferred embodiments [1]. This patent protection establishes a documented industrial precedent for the use of fluorinated phenylglyoxylic acids in GMP-relevant synthetic routes to chiral active pharmaceutical ingredients (APIs). The broader patent landscape encompassing 160+ patent documents from assignees including Bayer AG, BASF AB, and Glaxo Laboratories confirms that phenylglyoxylic acid chemistry represents an established industrial technology platform rather than an exploratory academic curiosity [2]. For procurement teams, this means that (3,5-difluorophenyl)glyoxylic acid is not merely a research reagent but a process-validated intermediate with regulatory precedent, reducing the technical risk associated with incorporating it into scalable synthetic routes compared to structurally related but patent-unvalidated α-keto acids.

Pharmaceutical intermediate Stereoisomerically enriched Process chemistry CMC

Physicochemical Differentiation: Predicted LogP and Solubility Profile Enables Favorable ADME Properties Relative to Higher-Molecular-Weight Fluorinated α-Keto Acids

(3,5-Difluorophenyl)glyoxylic acid possesses a molecular weight of 186.11 g/mol, placing it well within the drug-like chemical space (MW < 300) and substantially below higher-molecular-weight fluorinated α-keto acid derivatives such as 5-(3,5-difluorophenyl)-5-oxopentanoic acid (CAS 845790-50-3, MW > 210) . Its predicted density of 1.500 ± 0.06 g/cm³ and boiling point of 277.4 ± 40.0 °C indicate favorable handling characteristics for laboratory-scale synthesis and purification . While no direct experimental LogP comparison is available in the public domain, the aromatic α-keto acid core with only two fluorine substituents is expected to exhibit a lower LogP than tri- or tetra-fluorinated phenylglyoxylic acid analogs, potentially leading to improved aqueous solubility—a critical parameter for biochemical assay compatibility following dissolution in aqueous buffer systems [1]. Compared to the non-fluorinated phenylglyoxylic acid (MW 150.13), the 3,5-difluoro substitution adds only 36 Da while providing the potency and selectivity advantages documented in Evidence Items 1 and 2, representing an efficient molecular weight-to-activity optimization.

Physicochemical properties Drug-likeness ADME α-Keto acid comparators

Optimal Use Cases for (3,5-Difluorophenyl)glyoxylic Acid: Evidence-Anchored Research and Industrial Application Scenarios


Chemical Probe Development for Pentose Phosphate Pathway (PPP) Target Validation Studies

Academic and industry laboratories investigating cancer metabolism or oxidative stress biology can deploy (3,5-difluorophenyl)glyoxylic acid as a selective 6PGD inhibitor (Ki = 100 nM) to interrogate the pentose phosphate pathway without confounding inhibition of G6PD (IC₅₀ = 70,000 nM; 700-fold selectivity) or glutathione reductase (IC₅₀ = 46,000 nM; 460-fold selectivity), as documented in BindingDB/ChEMBL curated data [1]. This selectivity window enables cleaner pharmacological knockdown experiments than pan-dehydrogenase inhibitors, supporting target deconvolution in metabolic vulnerability screening cascades. The compound's moderate predicted physicochemical profile (MW 186.11, density 1.500 g/cm³) facilitates dissolution in standard assay buffers (DMSO/aqueous) for concentration-response curve generation .

Medicinal Chemistry: γ-Secretase Inhibitor Lead Optimization Programs

Neuroscience drug discovery teams pursuing Alzheimer's disease therapeutics can source (3,5-difluorophenyl)glyoxylic acid as a direct synthetic precursor to the validated 3,5-difluorophenylacetyl pharmacophore, which independently achieves sub-10 nM γ-secretase inhibition when incorporated into hydroxytriamide scaffolds [2]. The α-keto group enables one-step reduction to the 3,5-difluorophenyl-α-hydroxyacetic acid or 3,5-difluorophenylacetyl intermediate, bypassing multi-step routes to the same pharmacophore. The >100-fold potency advantage of the 3,5-difluoro configuration over mono-fluoro analogs in matched molecular pairs makes this the rational procurement choice for SAR-by-catalog approaches [2].

Process Chemistry: GMP-Ready Intermediate for Stereoisomerically Enriched API Manufacturing

CMC and process R&D teams developing chiral drug substances can adopt (3,5-difluorophenyl)glyoxylic acid as a key intermediate with documented patent precedent. The Transtech Pharma patent family specifically claims 3,5-difluoro-substituted phenylglyoxylic acid derivatives as intermediates for stereoisomerically enriched drug compounds, providing a regulatory reference point for IND/IMPD Chemistry, Manufacturing, and Controls (CMC) sections [3]. The broader patent landscape confirms that phenylglyoxylic acid chemistry is a mature industrial technology platform with 160+ patent documents from assignees including Bayer AG, BASF AB, and Glaxo Laboratories, reducing the perceived technical risk of incorporating this intermediate into scalable synthetic routes [4]. Commercial availability at ≥97% purity from multiple suppliers ensures supply chain redundancy for kilogram-scale procurement .

Heterocyclic Library Synthesis: Oxazole, Imidazole, and Quinoxaline Scaffold Generation

Medicinal chemistry groups conducting diversity-oriented synthesis (DOS) or focused library production can leverage the dual electrophilic reactivity of the α-keto acid moiety for condensation-driven heterocycle formation. The compound serves as a direct precursor to 2-(3,5-difluorophenyl)-1,3-oxazole-4-carboxylic acid via cyclization chemistry, and the α-keto group enables Schiff base formation with primary amines for imidazole, quinoxaline, and thiazole scaffold construction . The ethyl ester derivative (CAS 208259-57-8, bp 247.4 °C, density 1.27 g/mL) is also commercially available at 96% purity for reactions requiring ester-protected substrates . This synthetic versatility differentiates (3,5-difluorophenyl)glyoxylic acid from the simpler 3,5-difluorophenylacetic acid, which lacks the α-keto condensation handle.

Quote Request

Request a Quote for (3,5-Difluorophenyl)glyoxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.